Mitotane, (S)-

Description

BenchChem offers high-quality Mitotane, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitotane, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

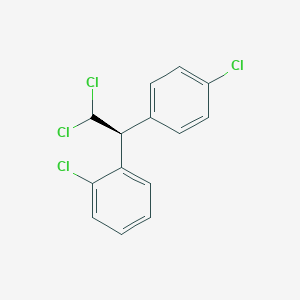

2D Structure

3D Structure

Properties

CAS No. |

102976-58-9 |

|---|---|

Molecular Formula |

C14H10Cl4 |

Molecular Weight |

320 g/mol |

IUPAC Name |

1-chloro-2-[(1S)-2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/t13-/m0/s1 |

InChI Key |

JWBOIMRXGHLCPP-ZDUSSCGKSA-N |

SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Origin of Product |

United States |

Historical and Preclinical Research Context of Mitotane, S

Early Investigations of Adrenolytic Effects in Animal Models

Early research into compounds related to the insecticide DDT revealed that certain isomers possessed adrenolytic properties, particularly affecting the adrenal cortex. Studies in dogs, for instance, demonstrated that feeding diets containing DDD (the compound class to which Mitotane (B1677208) belongs) resulted in moderate to slight atrophy of the adrenals at various concentrations over several months to years. inchem.org Specifically, pure o,p'-DDD was found to induce massive necrosis and atrophy of the adrenals in dogs at doses as low as 4 mg/kg body-weight/day. inchem.org

Further investigations in dogs showed that o,p'-DDD could inhibit steroid hormone secretion and cause cell death in the adrenocortical zona fasciculata (ZF) and zona reticularis (ZR). diva-portal.org This effect was associated with decreased glucocorticoid secretion, potentially through the inhibition of enzymes like CYP11A1 and CYP11B1. diva-portal.org Studies comparing different isomers indicated that the technical product containing o,p'-DDD was strongly active in producing marked adrenal atrophy, while pure p,p'-DDD did not cause histological changes in the adrenals of tested animals. inchem.org

Research in rats also explored the effects of o,p'-DDD. High doses administered orally or subcutaneously were found to shorten barbiturate (B1230296) sleeping times, an effect linked to increased hepatic metabolizing enzyme activity. inchem.org However, the adrenocorticolytic effects of related compounds, such as 3-methylsulfonyl-DDE (a metabolite), exhibited considerable species variation, with mice being more sensitive than rats. diva-portal.org

The observed adrenolytic effects in these early animal studies provided the foundational evidence for exploring Mitotane's potential in conditions characterized by adrenocortical hyperactivity or malignancy.

Table 1: Summary of Early Animal Study Findings on Adrenolytic Effects

| Animal Model | Compound Studied | Dosage and Duration | Key Adrenolytic Finding | Source |

| Dog | DDD (in diet) | 100-1000 ppm for 6 months to 2 years | Moderate to slight adrenal atrophy | inchem.org |

| Dog | Pure o,p'-DDD | 4 mg/kg body-weight/day | Massive necrosis and atrophy of adrenals | inchem.org |

| Dog | o,p'-DDD | Not specified | Inhibition of steroid secretion, cell death | diva-portal.org |

| Rat | o,p'-DDD | 300 mg/kg/day orally or 100 mg/kg/day subcutaneous for 3 days | Shortened barbiturate sleeping times (linked to hepatic enzymes) | inchem.org |

| Various | 3-methylsulfonyl-DDE | Not specified | Species-dependent adrenocorticolytic effects (e.g., mouse sensitive, rat not) | diva-portal.org |

| Animal (general) | Technical product (containing o,p'-DDD) | Not specified | Marked adrenal atrophy | inchem.org |

| Animal (general) | Pure p,p'-DDD | 80-200 mg/kg/day for up to 60 days | No histological change in adrenals | inchem.org |

Evolution of Preclinical Research Models in Adrenocortical Studies

The preclinical investigation of Mitotane and its effects on the adrenal cortex has evolved with the development of more sophisticated research models. Beyond in vivo animal studies, in vitro models using adrenocortical cell lines have become crucial tools.

The NCI-H295 cell line, derived from a human adrenocortical carcinoma, and its subline H295R have been widely used to study the effects of Mitotane and related compounds at the cellular level. bioscientifica.commdpi.com These cell lines retain some steroidogenic capabilities, allowing researchers to assess the impact of compounds on hormone production and cell viability. mdpi.com The SW13 cell line, although its origin is debated, has also been employed, particularly in studies investigating resistance to Mitotane. mdpi.com

More recently, researchers have developed three-dimensional (3D) cell culture models and patient-derived xenograft (PDX) models to better recapitulate the tumor microenvironment and heterogeneity of adrenocortical carcinoma. oup.comnih.govmdpi.com These models offer a more representative platform for evaluating the effects of potential therapies, including Mitotane. oup.com Studies using 3D cell cultures have shown that cells grown in this format can exhibit increased resistance to Mitotane compared to traditional monolayer cultures, potentially reflecting the challenges observed in clinical settings. oup.com

In the context of specific isomers, studies using cell lines like H295R have indicated that the two o,p'-DDD enantiomers, (R)-(+)-o,p'-DDD and (S)-(-)-o,p'-DDD, exhibited slight differences in cytotoxic and endocrine-modulating activity. diva-portal.org This highlights the potential for stereoisomer-specific effects, although much of the broader preclinical research has focused on the mixture or the o,p'-DDD form without detailed differentiation of enantiomeric activity.

The evolution of these models, from early in vivo observations to advanced in vitro and xenograft systems, has been instrumental in deepening the understanding of Mitotane's complex interactions with adrenocortical cells and its potential as a therapeutic agent.

Table 2: Evolution of Preclinical Models in Adrenocortical Studies

| Model Type | Examples / Description | Key Applications in Mitotane Research | Source |

| In vivo Animal Models | Dogs, Rats, Mice | Studying adrenolytic effects, adrenal atrophy/necrosis, steroid secretion inhibition, species variation | inchem.orgdiva-portal.org |

| 2D Cell Lines | NCI-H295, H295R (human adrenocortical carcinoma), SW13 | Assessing cytotoxicity, effects on steroidogenesis, investigating resistance mechanisms | bioscientifica.commdpi.comoup.com |

| 3D Cell Culture Models | Spheroids, Organoids derived from cell lines (H295R, HAC15, MUC-1) or primary tumors | Better recapitulation of tumor microenvironment, evaluating drug resistance | oup.commdpi.com |

| Patient-Derived Xenografts | ACC tumor tissue implanted in immunocompromised mice | Modeling tumor heterogeneity, evaluating therapeutic response in a more in vivo-like setting | nih.govmdpi.com |

Molecular and Cellular Mechanisms of Mitotane, S Action

Mitochondrial Dysregulation and Structural Alterations

(S)-Mitotane's primary assault is directed at the mitochondria, inducing significant dysregulation and profound structural changes. nih.govmdpi.com This targeted attack disrupts the organelle's critical functions and integrity. Electron microscopy has revealed that exposure to mitotane (B1677208) leads to dose- and time-dependent alterations in mitochondrial morphology, characterized by marked swelling and a reduction in the number of respiratory cristae. scispace.com This ultimately culminates in the disruption of the organelle. scispace.com Furthermore, mitotane treatment can cause the mitochondrial network to fragment, shifting from a filamentous, interconnected structure to a more punctiform pattern. mdpi.comresearchgate.net

Depolarization and Rupture of Mitochondrial Membranes

A key event in mitotane's mitochondrial onslaught is the depolarization of the mitochondrial membrane. mdpi.comresearchgate.netnih.gov This loss of membrane potential is a critical blow to the cell's energy production capabilities. nih.govnih.gov The progressive depolarization is thought to be a consequence of the functional blockage of enzymes within the respiratory system. mdpi.com This ultimately leads to the rupture of the mitochondrial membranes, a catastrophic event for the cell. mdpi.comnih.gov This dose-dependent toxicity is particularly prominent in the zona fasciculata and reticularis of the adrenal cortex. nih.gov

Functional and Transcriptional Alterations of Mitochondrial Enzymes

(S)-Mitotane exerts a profound impact on the enzymes housed within the mitochondria, affecting them at both the functional and transcriptional levels. nih.govnih.gov This dual-pronged attack cripples the cell's ability to perform essential metabolic processes, most notably steroidogenesis.

Several key cytochrome P450 enzymes involved in steroid hormone synthesis are major targets of mitotane. The compound has been shown to directly bind to cytochrome P450. nih.gov

CYP11A1 (Cholesterol side-chain cleavage enzyme): Mitotane mediates both functional and transcriptional inhibition of CYP11A1. nih.govnih.gov This enzyme catalyzes the conversion of cholesterol to pregnenolone (B344588), the initial and rate-limiting step in steroidogenesis. By inhibiting CYP11A1, mitotane effectively shuts down the production of all steroid hormones. nih.gov Studies have demonstrated a significant decrease in CYP11A1 mRNA expression following mitotane treatment. drugbank.com

CYP11B1 (11β-hydroxylase): The effect of mitotane on CYP11B1 is more complex, with some studies reporting downregulation of the CYP11B1 gene, while others have observed upregulation, depending on the experimental conditions. mdpi.comnih.gov This enzyme is responsible for the final steps in cortisol synthesis. nih.gov Despite conflicting reports on its transcriptional regulation, elevated levels of 11-deoxycortisol in patients treated with mitotane suggest an inhibitory effect on CYP11B1 activity. nih.gov However, some research suggests that CYP11B1 may not be a major target in mitotane-induced inhibition of steroidogenesis. nih.gov

CYP11B2 (Aldosterone synthase): The CYP11B2 gene, which encodes the enzyme responsible for aldosterone (B195564) synthesis, is transcriptionally inhibited by mitotane in vitro. mdpi.comnih.gov This contributes to the observed reduction in aldosterone secretion, although this effect is generally less pronounced than the impact on cortisol production. nih.gov

| Enzyme | Gene | Function in Steroidogenesis | Effect of (S)-Mitotane |

| CYP11A1 | CYP11A1 | Converts cholesterol to pregnenolone | Functional and transcriptional inhibition |

| CYP11B1 | CYP11B1 | Converts 11-deoxycortisol to cortisol | Conflicting reports: downregulation or upregulation of gene expression; functional inhibition suggested |

| CYP11B2 | CYP11B2 | Synthesizes aldosterone | Transcriptional inhibition |

Mitotane also downregulates the expression of the HSD3B2 gene, which codes for an essential enzyme in the biosynthesis of all classes of steroid hormones. nih.govnih.gov This further contributes to the broad-spectrum inhibition of steroidogenesis.

The gene CYP21A2, encoding the enzyme steroid 21-hydroxylase, is another target of mitotane-related downregulation. nih.govnih.gov This enzyme is critical for the synthesis of both glucocorticoids and mineralocorticoids, and its inhibition further disrupts adrenal steroid hormone production. nih.gov

| Enzyme/Protein | Gene | Function in Steroidogenesis | Effect of (S)-Mitotane on Gene Expression |

| HSD3B2 | HSD3B2 | Essential for the biosynthesis of all classes of steroid hormones | Downregulation |

| CYP21A2 | CYP21A2 | Critical for glucocorticoid and mineralocorticoid biosynthesis | Downregulation |

Beyond its effects on steroidogenic enzymes, mitotane also directly targets the mitochondrial respiratory chain, the primary site of cellular energy production. Studies have shown that mitotane specifically inhibits the activity of Complex I (NADH:ubiquinone oxidoreductase) and Complex IV (cytochrome c oxidase). nih.gov This inhibition of the respiratory chain leads to a drastic reduction in oxygen consumption and contributes to the depolarization of the mitochondrial membrane. scispace.com The effect on Complex IV is associated with a significant reduction in the steady-state levels of the entire complex and decreased mRNA expression of both mitochondrial and nuclear DNA-encoded subunits. nih.gov In contrast, the activity and expression of respiratory chain complexes II and III appear to be unaffected by mitotane treatment. nih.gov

| Mitochondrial Complex | Name | Effect of (S)-Mitotane |

| Complex I | NADH:ubiquinone oxidoreductase | Inhibition |

| Complex IV | Cytochrome c oxidase | Inhibition |

Impact on Cholesterol Transport into Mitochondria via STAR Protein

The transport of cholesterol into the mitochondria is a critical, rate-limiting step in steroidogenesis, facilitated by the Steroidogenic Acute Regulatory (STAR) protein. nih.gov Mitotane has been shown to significantly decrease the expression of the STAR protein and its corresponding gene. nih.gov This inhibitory effect on STAR protein expression disrupts the initial and essential step of steroid hormone synthesis. nih.gov By limiting the availability of cholesterol substrate within the mitochondria, (S)-Mitotane effectively curtails the entire steroidogenic cascade.

Disruption of Steroidogenesis Pathways

(S)-Mitotane's impact extends beyond cholesterol transport, directly interfering with key enzymatic steps in the synthesis of vital steroid hormones.

Inhibition of Intramitochondrial Pregnenolone Synthesis

Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme CYP11A1 (also known as P450scc or cholesterol side-chain cleavage enzyme). spandidos-publications.com Mitotane has been demonstrated to inhibit the function and transcription of CYP11A1. patsnap.comnih.gov This inhibition further downstream in the steroidogenic pathway compounds the initial disruption of cholesterol transport, leading to a significant reduction in the production of pregnenolone, the precursor to all other steroid hormones. bham.ac.uk Some studies suggest that this inhibition of CYP11A1 could contribute to the hypercholesterolemia observed in patients undergoing mitotane treatment. bham.ac.uk

Impaired Biosynthesis of Cortisol and Aldosterone

The inhibitory effects of mitotane cascade down to the synthesis of crucial corticosteroids like cortisol and aldosterone. Mitotane has been reported to decrease the secretion of both cortisol and aldosterone. spandidos-publications.com It achieves this by inhibiting key enzymes in their respective biosynthetic pathways. For instance, mitotane has been shown to inhibit 11β-hydroxylase (CYP11B1), an enzyme essential for the final step of cortisol synthesis. patsnap.com Additionally, the transcription of the gene for aldosterone synthase (CYP11B2) is also inhibited by mitotane. nih.gov The culmination of these inhibitory actions leads to a state of adrenal insufficiency, a common clinical consequence of mitotane therapy. bham.ac.uk

Alterations in Cellular Lipid Homeostasis and Associated Stress Responses

Beyond its direct effects on steroidogenesis, (S)-Mitotane profoundly alters the landscape of cellular lipid metabolism, inducing stress responses that contribute to its cytotoxic effects.

Accumulation of Intracellular Free Cholesterol

A key consequence of mitotane's multifaceted disruption of cholesterol metabolism is the accumulation of intracellular free cholesterol. researchgate.netoup.com By inhibiting both the transport of cholesterol into mitochondria for steroidogenesis and its esterification for storage, mitotane leads to a toxic buildup of free cholesterol within the cell. researchgate.netnih.gov This accumulation is a significant contributor to the lipotoxicity induced by the drug. oup.com

Sterol O-Acyltransferase 1 (SOAT1/ACAT1) Inhibition

One of the critical molecular targets of mitotane is Sterol O-Acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1). birmingham.ac.uknih.gov SOAT1 is an enzyme responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. mdpi.com Mitotane acts as an inhibitor of SOAT1, preventing this esterification process. birmingham.ac.ukoup.com This inhibition is a primary driver of the aforementioned accumulation of free cholesterol. researchgate.net The resulting lipid-mediated endoplasmic reticulum (ER) stress is a key mechanism through which mitotane induces apoptosis in adrenocortical carcinoma cells. birmingham.ac.ukresearchgate.net The adrenal-specific cytotoxicity of mitotane is thought to be, in part, due to the high sensitivity of adrenocortical cells to SOAT1 inhibition. oup.com

Induction of Endoplasmic Reticulum (ER) Stress

(S)-Mitotane is a potent inducer of Endoplasmic Reticulum (ER) stress, a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This induction is a key element of its cytotoxic effect, particularly in adrenocortical carcinoma (ACC) cells. The primary mechanism driving this process is the disruption of lipid homeostasis. nih.govoup.com

Research has identified Sterol-O-acyl-transferase 1 (SOAT1) as a key molecular target of mitotane. oup.commdpi.com By inhibiting SOAT1, mitotane prevents the esterification of free cholesterol, leading to its accumulation within the cell. oup.commdpi.com This buildup of free cholesterol, along with other lipids like oxysterols and fatty acids, becomes toxic to the cell and triggers the ER stress response. oup.commdpi.com

The induction of ER stress by (S)-mitotane activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key markers of UPR activation observed following mitotane treatment include:

CHOP Induction : A significant increase in the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) is a hallmark of severe and prolonged ER stress. nih.gov

XBP1 mRNA Splicing : Mitotane treatment leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the IRE1α branch of the UPR. nih.gov

eIF2α Phosphorylation : Phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) is another key event in the UPR, leading to a general attenuation of protein synthesis. nih.gov

The ER stress induced by (S)-mitotane can be modulated by other pharmacological agents. For instance, the ER stress inhibitor salubrinal (B1681411) can partially reverse the mitotane-induced expression of CHOP, while the ER stress inducer thapsigargin (B1683126) enhances its effect. nih.gov This underscores the central role of ER stress in the mechanism of action of (S)-mitotane.

Dysfunction of Mitochondria-Associated Membranes (MAMs)

(S)-Mitotane significantly disrupts the structure and function of Mitochondria-Associated Membranes (MAMs), specialized subcellular compartments that form a physical and functional bridge between the ER and mitochondria. These structures are crucial for a variety of cellular processes, including lipid metabolism, calcium signaling, and apoptosis. mdpi.com

Exposure to (S)-mitotane leads to a marked alteration in the integrity of MAMs and a reduction in the extent of the interaction between the ER and mitochondria. mdpi.com This disruption can be visualized through high-resolution microscopy, which shows a decrease in the colocalization of ER and mitochondrial protein markers. mdpi.com

The dysfunction of MAMs induced by (S)-mitotane is also characterized by changes in the expression levels of key proteins residing in these membranes. Western blot analyses have revealed that mitotane treatment significantly reduces the expression of several MAM-associated proteins. mdpi.com

Table 1: Effect of (S)-Mitotane on the Expression of MAM-Associated Proteins

| Protein | Function | Effect of (S)-Mitotane |

| Phosphatidylserine (B164497) decarboxylase (PSD) | Enzyme involved in phospholipid synthesis | Greatly reduced |

| DRP1 | Dynamin-related protein 1, involved in mitochondrial fission | Greatly reduced |

| ATAD3A | ATPase family AAA domain-containing protein 3A, involved in mitochondrial morphology and cholesterol transport | Greatly reduced |

| TSPO | Translocator protein, involved in cholesterol transport and steroidogenesis | Greatly reduced |

The reduction in these proteins further contributes to the disruption of MAM-dependent functions. For example, the decrease in phosphatidylserine decarboxylase leads to an altered phospholipid ratio, indicative of MAM dysfunction. mdpi.com The synergistic effect observed when (S)-mitotane is combined with a pharmacological inhibitor of TSPO, further highlights the importance of MAMs as a target of mitotane's action. mdpi.com

Modulation of Protein Synthesis and Expression

General Inhibition of Protein Synthesis

(S)-Mitotane has been reported to inhibit protein synthesis in adrenocortical carcinoma (ACC) cells. mdpi.comnih.gov While the precise molecular mechanisms underlying this inhibition are not yet fully elucidated, it represents a significant aspect of its anti-proliferative and cytotoxic effects. mdpi.comnih.gov Protein synthesis is a fundamental cellular process essential for cell growth, proliferation, and survival. mdpi.com

Changes in Global Protein Expression Profiles

Treatment with (S)-mitotane leads to significant alterations in the global protein expression profiles of ACC cells. jpp.krakow.pl Proteomic studies have been instrumental in identifying these changes, revealing a broad impact on various cellular processes. jpp.krakow.pl These studies have shown that (S)-mitotane modulates the expression of proteins involved in:

Energetic Metabolism : Changes in the levels of proteins related to glycolysis and other metabolic pathways have been observed. jpp.krakow.pl

Stress Response : An upregulation of proteins associated with the cellular stress response is a common finding, consistent with the induction of ER stress and mitochondrial dysfunction. jpp.krakow.pl

Cytoskeleton Structure : Alterations in the expression of cytoskeletal proteins suggest that (S)-mitotane may affect cell structure and motility. jpp.krakow.pl

Tumorigenesis : The expression of proteins known to be involved in tumor progression and suppression is also modulated by mitotane treatment. jpp.krakow.pl

Specifically, proteomic analysis of the H295R ACC cell line following mitotane treatment revealed differential expression of a number of proteins in both total cell extracts and mitochondria-enriched fractions.

Table 2: Examples of Proteins with Altered Expression Following (S)-Mitotane Treatment in H295R Cells

| Cellular Fraction | Protein | Functional Class | Change in Expression |

| Total Cell Extract | Triose phosphate (B84403) isomerase | Energetic Metabolism | Altered |

| Total Cell Extract | α-enolase | Energetic Metabolism | Altered |

| Total Cell Extract | Peroxiredoxin II and VI | Stress Response | Altered |

| Total Cell Extract | Heat shock protein 27 | Stress Response | Altered |

| Total Cell Extract | Prohibitin | Tumorigenesis | Altered |

| Total Cell Extract | Profilin-1 | Cytoskeleton Structure | Altered |

| Mitochondrial Fraction | Aldolase (B8822740) A | Energetic Metabolism | Down-regulated |

| Mitochondrial Fraction | Peroxiredoxin I | Stress Response | Down-regulated |

| Mitochondrial Fraction | Adrenodoxin (B1173346) reductase | Steroidogenesis | Up-regulated |

| Mitochondrial Fraction | Cathepsin D | Proteolysis | Up-regulated |

| Mitochondrial Fraction | Heat shock 70 kDa protein 1A | Stress Response | Up-regulated |

Generation of Reactive Oxygen Species and Oxidative Damage

(S)-Mitotane treatment leads to the generation of reactive oxygen species (ROS) and subsequent oxidative damage in adrenocortical carcinoma cells. researchgate.netnih.gov This is evidenced by a significant increase in lipid peroxidation, a key indicator of oxidative stress. researchgate.netnih.gov In NCI-H295R cells, exposure to mitotane resulted in a concentration-dependent increase in lipid peroxidation. researchgate.net

Furthermore, mitotane has been shown to increase the intracellular levels of certain oxysterols of non-enzymatic origin, such as 7-ketocholesterol (B24107) and 7β-hydroxycholesterol. mdpi.com These compounds are known to be potentially toxic lipid oxidation products, further contributing to the oxidative damage within the cell. mdpi.com Interestingly, despite the strong induction of lipid peroxidation, mitotane does not appear to induce ferroptosis, a form of iron-dependent cell death. nih.gov

Influence on Specific Cellular Signaling Pathways (e.g., Wnt signaling)

(S)-Mitotane has been shown to modulate specific cellular signaling pathways, including the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers, including adrenocortical carcinoma. frontiersin.orgnih.govdntb.gov.ua

In vitro studies using the H295R ACC cell line have demonstrated that mitotane can modulate the Wnt/β-catenin signaling pathway. nih.gov This effect can be enhanced when combined with other agents. For instance, the combination of mitotane and 1α,25-dihydroxyvitamin D3, the active form of vitamin D, shows an additive anti-proliferative effect on H295R cells. nih.gov The molecular mechanisms underlying this combined effect are suggested to involve a functional link between the Vitamin D receptor (VDR) and the Wnt/β-catenin pathway. nih.gov

Metabolism and Metabolites of Mitotane, S

Metabolic Activation Pathways

Mitotane (B1677208) undergoes biotransformation through hydroxylation reactions, leading to the formation of active and inactive metabolites. mdpi.com The metabolic activation is considered essential for its adrenolytic effect. scielo.brplos.org

β-Hydroxylation and Formation of Acyl-Chloride Derivatives

One of the key metabolic pathways involves β-hydroxylation, which occurs at the C2 carbon of the dichloroethane moiety. mdpi.comnih.govnih.govbioscientifica.com This process, catalyzed by cytochrome P450 enzymes, leads to the formation of a reactive intermediate: o,p'-dichlorodiphenyl acyl chloride (o,p'-DDAC). mdpi.comencyclopedia.pubmdpi.comnih.govjpp.krakow.pl This acyl chloride is highly reactive and can covalently bind to bionucleophiles within target cells, particularly mitochondrial macromolecules in adrenal cells. nih.govnih.govbioscientifica.comjpp.krakow.pl This covalent binding is thought to contribute significantly to the adrenolytic effect and the destruction of adrenocortical mitochondria. tandfonline.comnih.govnih.govbioscientifica.com The acyl chloride can also be rapidly converted to the more stable metabolite, o,p'-DDA, in the presence of water. mdpi.com

α-Hydroxylation

Another metabolic pathway is α-hydroxylation, which results in the formation of 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE). mdpi.comencyclopedia.pubmdpi.commdpi.comnih.govdoaj.org Unlike the acyl chloride intermediate, o,p'-DDE is generally considered an inactive metabolite in terms of the primary adrenolytic action of mitotane. nih.gov

Major Metabolites and Their Investigated Biological Activities

Mitotane undergoes extensive metabolism, both in the liver and extrahepatic tissues. drugbank.com No unchanged parent drug is excreted in bile or urine; instead, metabolites are eliminated through these routes. drugbank.comcancercareontario.ca The major circulating metabolite is o,p'-DDA, while o,p'-DDE is a minor metabolite. cancercareontario.cacancercareontario.caeuropa.eu Hydroxylated o,p'-DDA metabolites have also been identified. cancercareontario.cacancercareontario.ca

1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA)

o,p'-DDA is the major circulating metabolite of mitotane. drugbank.comcancercareontario.cacancercareontario.caeuropa.eu It is less lipophilic than mitotane and o,p'-DDE, which facilitates its excretion, primarily in urine. mdpi.comresearchgate.net While o,p'-DDA is a significant metabolite, its role in the therapeutic activity of mitotane has been debated. Some research suggests that o,p'-DDA itself may not possess significant antitumor effects in adrenocortical carcinoma cells. encyclopedia.pubplos.orgresearchgate.net However, other studies have indicated that elevated levels of o,p'-DDA in patients with advanced ACC were associated with better patient outcomes, suggesting a potential, albeit controversial, link to therapeutic response. plos.org

1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE)

o,p'-DDE is formed through α-hydroxylation and is considered a minor metabolite of mitotane. encyclopedia.pubcancercareontario.cacancercareontario.caeuropa.eu It is also a known metabolite and degradation product of the pesticide DDT. wikipedia.orgmedchemexpress.comcaymanchem.comca.gov o,p'-DDE is lipophilic and can accumulate in fatty tissues. mdpi.comwikipedia.org Research on o,p'-DDE, largely in the context of environmental exposure to DDT, has investigated its biological activities, particularly as a potential endocrine disruptor. medchemexpress.comcaymanchem.comca.govsmolecule.com Studies have indicated that o,p'-DDE can inhibit estrogen binding to estrogen receptors in some species. medchemexpress.comcaymanchem.com It has also been shown to induce estradiol (B170435) secretion in certain cell cultures. medchemexpress.comcaymanchem.com Furthermore, o,p'-DDE has been suggested to act as a weak androgen receptor antagonist. wikipedia.orgsmolecule.comselleckchem.com While these activities are noted for o,p'-DDE, their specific contribution to the therapeutic or adverse effects of mitotane in humans requires further clarification.

Here is a summary of the major metabolites:

| Metabolite Name | Formation Pathway | Relative Abundance in Circulation | Investigated Biological Activities |

| 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) | β-hydroxylation | Major | Potential, though debated, association with better patient outcomes; generally considered inactive for direct antitumor effect. plos.orgresearchgate.net |

| 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE) | α-hydroxylation | Minor | Estrogen receptor inhibition (in some species), induction of estradiol secretion, weak androgen receptor antagonism. wikipedia.orgmedchemexpress.comcaymanchem.comsmolecule.comselleckchem.com |

Role of Cytochrome P450 Enzymes in Mitotane Metabolism (e.g., CYP3A4, Cyp6a2, CYP2W1, CYP2B6)

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of mitotane. mdpi.comencyclopedia.pubmdpi.comjpp.krakow.pl While the specific CYP enzymes involved in every step of mitotane's complex metabolism are still under investigation, several have been implicated.

CYP3A4 is a key enzyme involved in the metabolism of numerous drugs, including mitotane. mdpi.comcancercareontario.cafrontiersin.orgnih.gov It is primarily found in the liver but is also present in other tissues, including the adrenal cortex. mdpi.comcancercareontario.ca CYP3A4 can convert mitotane into inactive metabolites, and higher CYP3A4 expression levels have been shown to correlate with increased mitotane metabolism. mdpi.com Mitotane can also induce the expression of CYP3A4, leading to enhanced metabolism of itself and other drugs (autoinduction). mdpi.com

CYP2B6 is another cytochrome P450 enzyme critical for mitotane metabolism. mdpi.com Genetic variations, such as single nucleotide polymorphisms (SNPs) in the CYP2B6 gene, can affect enzyme activity and influence mitotane plasma levels. mdpi.comfrontiersin.orgmdpi.com Specifically, the CYP2B6 *6 SNP, which is associated with lower enzyme expression and activity, has been linked to altered mitotane levels in studies. mdpi.commdpi.com Research in Chinese patients with ACC also indicated that CYP2B6 516G > T and CYP2B6 26570C > T polymorphisms significantly affected mitotane plasma trough concentrations. frontiersin.org

CYP2W1 has also been investigated for its potential role in mitotane metabolism and as a predictive marker for treatment response. mdpi.commdpi.com Some studies have suggested an association between CYP2W1 *6 SNP and mitotane plasma levels. mdpi.commdpi.com However, the expression of CYP2W1 in normal adrenocortical tissue or tumors has been debated in some studies. jpp.krakow.pl

The generation of the reactive acyl chloride intermediate through β-hydroxylation is believed to be mediated by a mitochondrial cytochrome P450 enzyme. jpp.krakow.pl While CYP11B1 (11β-hydroxylase) is a mitochondrial enzyme involved in steroidogenesis and is targeted by mitotane, some research suggests that CYP11B1 may not be the primary enzyme responsible for the crucial step in mitotane's metabolic activation to the acyl chloride. plos.orgjpp.krakow.pl However, other in vitro data has provided indirect support for CYP11B1 involvement. plos.org

The role of Cyp6a2 was mentioned in the initial prompt outline but was not prominently featured in the provided search results regarding human mitotane metabolism. The search results primarily focused on CYP3A4, CYP2B6, and CYP2W1 in the context of human mitotane metabolism.

Here is a summary of the role of key Cytochrome P450 enzymes:

| Enzyme Name | Role in Mitotane Metabolism | Relevant Findings |

| CYP3A4 | Critical for mitotane metabolism; converts mitotane to inactive metabolites; higher expression correlates with increased metabolism; can be induced by mitotane. mdpi.comcancercareontario.cafrontiersin.orgnih.gov | Higher CYP3A4 expression linked to lower drug efficacy. mdpi.com Mitotane can cause autoinduction of CYP3A4. mdpi.com |

| CYP2B6 | Critical for mitotane metabolism. mdpi.com | CYP2B6 *6 SNP associated with altered mitotane plasma levels. mdpi.commdpi.com Specific CYP2B6 polymorphisms (516G > T and 26570C > T) linked to altered mitotane plasma trough concentrations in Chinese patients. frontiersin.org |

| CYP2W1 | Investigated for its role in metabolism and as a predictive marker. mdpi.commdpi.com | CYP2W1 *6 SNP associated with mitotane plasma levels in some studies. mdpi.commdpi.com Expression in adrenal tissue has been debated. jpp.krakow.pl |

| Mitochondrial CYP450 (unspecified) | Believed to mediate the formation of the reactive acyl chloride intermediate via β-hydroxylation. jpp.krakow.pl | While CYP11B1 is a mitochondrial CYP, its primary role in this specific activation step is debated, with some evidence suggesting other mitochondrial CYPs may be involved. plos.orgjpp.krakow.pl |

Extra-Adrenal Metabolism and Enzyme Induction in Research Models

Research utilizing various models has shed light on the metabolic fate of mitotane outside the adrenal glands and its significant impact on enzyme activity, particularly within the hepatic system. Mitotane undergoes extensive metabolism, both in the liver and at extrahepatic sites, with no unchanged parent drug typically excreted in bile or urine. drugbank.com The liver is a primary site of this metabolism, where mitotane is progressively metabolized by hydroxylation and oxidation. mdpi.commdpi.com

Studies using microsomes from human cells expressing various cytochrome P450 (CYP) isoforms have identified CYP3A4 and CYP2B6 as the most involved enzymes in the dechlorination process of mitotane. mdpi.commdpi.com The metabolism leads to the formation of several derivatives, with 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) being a major circulating metabolite. drugbank.com

A notable characteristic of mitotane in research models is its capacity for hepatic microsomal enzyme induction. This has been suspected based on observations of increased metabolism of various substances, including pentobarbital, hexobarbital, and cortisol, during mitotane treatment. nih.gov Urinary steroid metabolomic analysis in human studies, which can be extrapolated to inform research models, has shown an increase in the excretion of 6β-hydroxycortisol over cortisol, strongly indicating the induction of cytochrome P450 3A4 (CYP3A4). nih.govbioscientifica.com This induction is significant as CYP3A4 is a key enzyme in the metabolism of numerous drugs and endogenous compounds, including glucocorticoids. bioscientifica.com

Further research using human liver-derived cells, such as HepaRG cells and primary human hepatocytes, has directly demonstrated that mitotane induces CYP3A4 gene expression and enzymatic activity in a dose-dependent manner. bioscientifica.com This induction appears to be mediated, at least in part, through the activation of the steroid and xenobiotic receptor (SXR), a nuclear receptor that regulates the transcription of CYP3A4. bioscientifica.com Mitotane has been shown to activate SXR-mediated transcription and recruit coactivators like SRC1 to the ligand-binding domain of SXR. bioscientifica.com

Beyond CYP3A4, in vitro studies using human liver-derived cells have also indicated that mitotane can induce other drug-metabolizing enzymes and transporters, such as CYP2B6 and UGT1A1, likely also via the pregnane (B1235032) X receptor (PXR). bioscientifica.comscispace.com The induction of these enzymes can lead to accelerated metabolism of co-administered substances, a phenomenon particularly relevant in research models evaluating drug interactions. bioscientifica.comscispace.com

The enzyme induction by mitotane has also been supported by population pharmacokinetic modeling in research cohorts. An increase in the clearance of mitotane over time has been observed, which could be modeled by a linear enzyme autoinduction process. scispace.comcancerindex.org This suggests that mitotane may induce its own metabolism, contributing to the complex pharmacokinetics observed in research and clinical settings. scispace.com

Research Findings on Extra-Adrenal Metabolism and Enzyme Induction

| Research Model/Method | Key Finding | Relevant Enzymes/Pathways Involved | Citation |

| Human cell microsomes | CYP3A4 and CYP2B6 involved in mitotane dechlorination. | CYP3A4, CYP2B6 | mdpi.commdpi.com |

| Human studies (urinary analysis) | Increased 6β-hydroxycortisol excretion, indicating CYP3A4 induction. | CYP3A4 | nih.govbioscientifica.com |

| Human liver-derived cells | Dose-dependent induction of CYP3A4 gene expression and activity. | CYP3A4, SXR (NR1I2) | bioscientifica.com |

| Human liver-derived cells | Induction of CYP2B6 and UGT1A1. | CYP2B6, UGT1A1, PXR | bioscientifica.comscispace.com |

| Population PK modeling | Enzyme autoinduction contributes to increased mitotane clearance over time. | Metabolic enzymes (likely CYPs and UGTs), Autoinduction | scispace.comcancerindex.org |

Preclinical Research Models and Methodologies for Mitotane, S Studies

In Vitro Cell Line Models

In vitro models are fundamental tools for the preclinical evaluation of (S)-Mitotane, allowing for controlled studies of its cellular and molecular effects.

A cornerstone of in vitro research on (S)-Mitotane involves the use of established human adrenocortical carcinoma (ACC) cell lines. These lines provide a renewable and relatively homogenous population of cells for reproducible experiments. nih.govnih.gov

NCI-H295R: This is the most widely used cell line in ACC research. nih.gov Derived from a primary ACC, it is a pluripotent cell line capable of producing various steroids, making it a valuable model for studying the effects of (S)-Mitotane on steroidogenesis. nih.govthieme-connect.com Studies have shown that (S)-Mitotane can decrease the viability of NCI-H295R cells and inhibit the secretion of hormones like cortisol. universityofgalway.ie However, the sensitivity of different NCI-H295R substrains to (S)-Mitotane can vary, highlighting the importance of standardized experimental conditions. thieme-connect.com Research has demonstrated that (S)-Mitotane treatment in NCI-H295R cells leads to a significant reduction in viability at therapeutic concentrations. universityofgalway.ie

HAC-15: This human ACC cell line is also utilized in (S)-Mitotane research. universityofgalway.ie In some studies, HAC-15 cells have shown a degree of resistance to (S)-Mitotane at therapeutic concentrations, requiring higher doses to achieve a significant reduction in viability compared to NCI-H295R cells. universityofgalway.ie This characteristic makes the HAC-15 cell line a useful model for investigating mechanisms of (S)-Mitotane resistance.

SW13: The SW13 cell line, derived from a small cell carcinoma of the adrenal cortex, is another important in vitro model. nih.gov A key feature of SW13 cells is their lack of steroidogenic capability. mdpi.com They are often considered a mitotane-resistant cell line, providing a valuable tool for comparative studies to understand the factors that confer sensitivity or resistance to the drug. nih.govmdpi.com

Fang-8: There is no readily available scientific literature that describes a cell line named "Fang-8" in the context of adrenocortical carcinoma or (S)-Mitotane research.

| Cell Line | Origin | Key Characteristics in (S)-Mitotane Research |

| NCI-H295R | Human Adrenocortical Carcinoma | Pluripotent, steroidogenic, widely used as a mitotane-sensitive model. nih.govthieme-connect.comuniversityofgalway.ie |

| HAC-15 | Human Adrenocortical Carcinoma | Can exhibit resistance to therapeutic concentrations of mitotane (B1677208), used to study resistance mechanisms. universityofgalway.ie |

| SW13 | Human Adrenocortical Carcinoma | Non-steroidogenic, generally considered mitotane-resistant. nih.govmdpi.com |

To investigate the adrenal-specific cytotoxicity of (S)-Mitotane, researchers employ non-adrenal cell lines as comparators. These studies help to confirm that the drug's primary effects are targeted to adrenocortical cells. For instance, studies have utilized melanoma cell lines (such as WM266-4) and other cancer cell lines like HeLa (cervical cancer), HepG2 (liver cancer), and HEK293 (human embryonic kidney cells). oup.comspandidos-publications.comcngb.org Research has shown that significantly higher concentrations of (S)-Mitotane are required to affect the viability of these non-adrenal cell lines compared to the adrenocortical cell line NCI-H295R. oup.com This differential sensitivity underscores the targeted nature of (S)-Mitotane's action. nih.govoup.com

| Cell Line | Cancer Type | Use in (S)-Mitotane Research | Findings |

| WM266-4 | Melanoma | Comparator to assess adrenal-specific effects. spandidos-publications.comcngb.org | (S)-Mitotane inhibited proliferation, but to a lesser extent than in ACC cells. spandidos-publications.com |

| HeLa | Cervical Cancer | Comparator for cell viability studies. oup.com | Required at least 3-fold higher concentrations of (S)-Mitotane to affect viability compared to NCI-H295R cells. oup.com |

| HepG2 | Liver Cancer | Comparator for cell viability and lipidomic analysis. oup.com | Showed significantly lower sensitivity to (S)-Mitotane than NCI-H295R cells. oup.com |

| HEK293 | Human Embryonic Kidney | Comparator for cell viability and protein expression studies. oup.com | Demonstrated lower sensitivity to (S)-Mitotane compared to NCI-H295R cells. oup.com |

Primary cell cultures, derived directly from adrenal tissue, offer a model that more closely recapitulates the in vivo environment compared to immortalized cell lines.

Canine Primary Adrenal Cell Cultures: The dog is a species known to be particularly sensitive to the toxic effects of (S)-Mitotane. nih.gov Primary culture systems of adrenocortical cells from dogs have been established to evaluate the direct effects of chemicals on steroidogenesis. nih.gov In these cultures, (S)-Mitotane treatment has been shown to decrease both the number of viable cells and the levels of corticosteroids produced. nih.gov These models are valuable for studying the adrenocorticolytic mechanisms of the drug. nih.govymaws.com

Human Primary Adrenocortical Carcinoma Cultures: Studies utilizing a large series of primary human ACC cultures have demonstrated that the direct antitumor effects of (S)-Mitotane are highly variable among patients. nih.govresearchgate.net This heterogeneity in response is observed in clinical practice and is reflected in these in vitro models. nih.gov Research has shown that in these primary cultures, (S)-Mitotane inhibits cortisol production at considerably lower concentrations than those required to affect cell growth. nih.govresearchgate.netnih.gov For instance, the mean EC50 for cortisol inhibition was found to be 1.4 µM, while the mean EC50 for inhibition of cell amount in responding tumors was 14.2 µM. nih.govresearchgate.netnih.gov These findings suggest that cortisol secretion by ACC may be associated with enhanced sensitivity to the direct antitumor effects of (S)-Mitotane. nih.gov

| Culture Type | Key Findings in (S)-Mitotane Research |

| Canine Primary Adrenal Cells | (S)-Mitotane decreases cell viability and corticosteroid production, reflecting the high sensitivity of this species. nih.govnih.gov |

| Human Primary ACC Cells | Highly variable antitumor effects among patients. Inhibition of cortisol production occurs at lower concentrations than inhibition of cell growth. nih.govresearchgate.netnih.gov |

To better mimic the three-dimensional (3D) architecture and cell-cell interactions of tumors in vivo, advanced in vitro models such as spheroids have been developed. Multicellular tumor spheroids of the NCI-H295R cell line have been used to evaluate the cytotoxicity of (S)-Mitotane. These 3D models provide a more physiologically relevant platform for preclinical drug testing.

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects of (S)-Mitotane and its impact on tumor growth in a living organism.

A widely used in vivo model involves the xenotransplantation of human ACC cells, typically NCI-H295R, into immunodeficient mice. These xenograft models allow for the assessment of (S)-Mitotane's ability to inhibit tumor growth in a systemic context. Studies have shown that (S)-Mitotane can inhibit the growth of H295R xenografts. However, research also indicates that this inhibitory effect may not be long-lasting, even when plasma (S)-Mitotane levels are within the therapeutic range observed in humans. This suggests that while (S)-Mitotane has initial efficacy, mechanisms of resistance may develop over time in this model.

Early Animal Models for Adrenolytic Observations (e.g., Dogs, Guinea Pigs, Rats)

Early investigations into the adrenolytic properties of Mitotane, a derivative of the insecticide DDT, utilized various animal models to elucidate its mechanism of action and effects on the adrenal cortex. wedgewood.comnih.gov Dogs, in particular, have been identified as a highly sensitive species for studying the toxic effects of Mitotane. nih.gov

In dogs, Mitotane induces severe, progressive cellular necrosis of the zona fasciculata and zona reticularis of the adrenal gland. wedgewood.com To a lesser extent, it can also affect the zona glomerulosa. wedgewood.com This cytotoxic action leads to a reduction in cortisol production, making it a therapeutic option for conditions like pituitary-dependent hyperadrenocorticism (PDH) in canines. wedgewood.comymaws.comctfassets.net Some studies have shown that in about 6–10% of cases, Mitotane administration in dogs can also destroy the zona glomerulosa or decrease the aldosterone (B195564) secretory reserve. nih.gov The drug may also inhibit adrenocortical function without causing cell death, though the exact mechanism for this is not fully understood. wedgewood.com

In contrast to the high sensitivity observed in dogs, other animal models such as rats, mice, rabbits, and monkeys have been found to be relatively unresponsive to Mitotane. nih.gov However, studies in guinea pigs have demonstrated that Mitotane can alter cortisol metabolism. An increased urinary excretion of 6β-hydroxycortisol has been reported in both guinea pigs and humans treated with Mitotane, suggesting an induction of drug-metabolizing liver enzymes. nih.gov

The table below summarizes the key adrenolytic observations in these early animal models:

Table 1: Adrenolytic Observations of Mitotane in Early Animal Models

| Animal Model | Key Observations | References |

|---|---|---|

| Dogs | Highly sensitive to Mitotane's toxic effects. nih.gov Causes progressive necrosis of the zona fasciculata and zona reticularis. wedgewood.com Can also affect the zona glomerulosa. wedgewood.com Used to treat pituitary-dependent hyperadrenocorticism (PDH). wedgewood.comymaws.comctfassets.net | wedgewood.comnih.govymaws.comctfassets.net |

| Guinea Pigs | Increased urinary excretion of 6β-hydroxycortisol, indicating altered cortisol metabolism. nih.gov | nih.gov |

| Rats | Relatively unresponsive to the adrenolytic effects of Mitotane. nih.gov | nih.gov |

Analytical and Detection Methodologies in Research

A variety of sophisticated analytical and detection methodologies are employed in research to study Mitotane, (S)-, its metabolites, and its effects at the cellular and molecular levels.

Chromatographic techniques are fundamental for the quantitative analysis of Mitotane and its metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the determination of Mitotane and its metabolites in plasma. umich.edunih.govmdpi.comnih.gov Several HPLC methods have been developed, often utilizing a C18 reversed-phase column and UV detection. nih.govmdpi.com These methods allow for the separation and quantification of Mitotane (o,p'-DDD), and its main metabolites, o,p'-DDA and o,p'-DDE. nih.gov The retention times for these compounds can be clearly resolved, enabling accurate measurement. mdpi.com For instance, one method reported retention times of 7.06 min for Mitotane (DDD), 9.42 min for DDE, and 12.60 min for an internal standard. mdpi.com The linearity of these assays is typically excellent, with high correlation coefficients (r² > 0.99) over a range of concentrations. mdpi.comnih.gov

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), provides a sensitive and specific method for Mitotane analysis. nih.govnih.gov GC-EI-MS (Gas Chromatography-Electron Ionization-Mass Spectrometry) has been developed for the therapeutic drug monitoring of Mitotane in plasma. nih.gov This technique offers good linearity and a low limit of quantification. nih.gov For example, a GC-EI-MS method demonstrated a retention time of 8.2 minutes for Mitotane with a total run time of 12 minutes. nih.gov Another GC method using electron-capture detection has also been described for the rapid analysis of Mitotane and its metabolite o,p'-DDE in small plasma samples. nih.gov

Table 2: Chromatographic Methods for Mitotane Analysis

| Technique | Key Features | Example Application | References |

|---|---|---|---|

| HPLC-UV | C18 reversed-phase column, UV detection. nih.govmdpi.com | Measuring Mitotane and its metabolites in plasma of treated patients. nih.gov | umich.edunih.govmdpi.comnih.gov |

| GC-EI-MS | Electron ionization-mass spectrometry detection. nih.gov | Therapeutic drug monitoring of Mitotane in plasma from adrenocortical carcinoma patients. nih.gov | nih.gov |

| GC-ECD | Electron-capture detection. nih.gov | Rapid analysis of Mitotane and o,p'-DDE in plasma for monitoring patients. nih.gov | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the metabolic effects of Mitotane. High-Resolution Magic Angle Spinning (HRMAS) NMR spectroscopy has been used to analyze the metabolome of tumor cells treated with Mitotane. nih.gov This technique allows for the identification and quantification of various intracellular metabolites, providing insights into the drug's mechanism of action. nih.gov

Omics technologies provide a comprehensive view of the molecular changes induced by Mitotane.

Metabolomics: NMR-based metabolomic studies have revealed that Mitotane significantly alters the intracellular levels of certain metabolites in adrenocortical cells. nih.gov A notable finding is the decrease in aspartate and a concomitant increase in glutamate (B1630785) content, leading to a robust decrease in the aspartate/glutamate ratio. nih.gov This metabolic signature is considered a specific index of Mitotane's action. nih.gov

Lipidomics: Lipidomic analyses have shown that Mitotane impacts lipid metabolism in adrenocortical cells. nih.gov Studies have demonstrated a decrease in phosphatidylethanolamine (B1630911) (PE) content and a marked reduction in the phosphatidylserine (B164497) (PS)/PE ratio, suggesting a dysfunction of the enzyme phosphatidylserine decarboxylase. nih.gov Mitotane has also been shown to induce a significant increase in the mitochondrial PS/PE ratios for specific lipid species. nih.gov Furthermore, it can lead to an accumulation of PS precursors like phosphatidic acid and phosphatidylcholine. nih.gov

Proteomics: Proteomic studies have been conducted to identify proteins whose expression is altered by Mitotane treatment in adrenocortical carcinoma (ACC) cell lines. nih.govbioscientifica.comendocrine-abstracts.org These studies have identified changes in proteins involved in energetic metabolism, stress response, cytoskeleton structure, and tumorigenesis. nih.govbioscientifica.comendocrine-abstracts.org In total cell extracts, proteins like triose phosphate (B84403) isomerase, alpha-enolase, and heat shock protein 27 showed different expression levels. nih.govbioscientifica.com In the mitochondrial fraction, proteins such as aldolase (B8822740) A and peroxiredoxin I were downregulated, while adrenodoxin (B1173346) reductase and cathepsin D were upregulated. nih.govbioscientifica.com

Table 3: Omics Approaches in Mitotane Research

| Omics Approach | Key Findings | References |

|---|---|---|

| Metabolomics | Decreased aspartate/glutamate ratio in Mitotane-treated cells. nih.gov | nih.gov |

| Lipidomics | Reduced phosphatidylserine/phosphatidylethanolamine (PS/PE) ratio. nih.gov Altered phospholipid metabolism. nih.gov | nih.gov |

| Proteomics | Altered expression of proteins involved in metabolism, stress response, and tumorigenesis. nih.govbioscientifica.comendocrine-abstracts.org | nih.govbioscientifica.comendocrine-abstracts.org |

Cell-based assays are crucial for investigating the cellular effects of Mitotane, such as cytotoxicity, apoptosis, and cell cycle arrest.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and metabolic activity. abcam.comatcc.orgnih.govnih.gov In the context of Mitotane research, it is used to determine the cytotoxic effects of the drug on cancer cell lines. nih.gov The assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. abcam.comatcc.org

Caspase Activity Assays: Caspases are a family of proteases that play a central role in apoptosis. Assays that measure the activity of caspases, such as caspase-3 and caspase-7, are used to quantify the induction of apoptosis by Mitotane. nih.gov An increase in the activity of these caspases is indicative of apoptotic cell death. nih.gov

Flow Cytometry: Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of cells. In Mitotane research, it is used to assess the effects of the drug on the cell cycle. endocrine-abstracts.orgresearchgate.net By staining cells with a fluorescent dye that binds to DNA, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M). researchgate.net Studies have shown that Mitotane can induce cell cycle arrest at the G1 phase in certain cancer cell lines. researchgate.net Flow cytometry can also be used to quantify apoptosis by detecting the sub-G1 fraction of cells. researchgate.net

Microscopic techniques provide visual evidence of the subcellular effects of Mitotane.

Electron Microscopy: This high-resolution imaging technique can be used to visualize the ultrastructural changes in cells and organelles following Mitotane treatment. For example, it can reveal damage to mitochondria, which is a known target of Mitotane. mdpi.com

Immunocytochemistry: This technique uses antibodies to detect specific proteins within cells. It can be used to visualize the localization and expression levels of proteins that are affected by Mitotane, providing further insights into its mechanism of action.

Methodological Considerations and Confounding Factors in In Vitro Research

The interpretation and reproducibility of in vitro studies on Mitotane, (S)- are significantly impacted by a range of methodological variables. nih.gov Divergent results, even in studies using presumably identical cell lines, underscore the necessity for standardized experimental protocols. nih.gov Key confounding factors that can influence experimental outcomes include the choice of cell strain, specific culture conditions, the composition of the culture serum, and the number of cell culture passages. nih.govnih.gov Careful consideration and explicit reporting of these variables are crucial for ensuring the reproducibility and validity of research findings. nih.govresearchgate.net

Impact of Cell Strain and Culture Conditions

The selection of the cellular model is a critical determinant in the outcome of in vitro mitotane studies. The most frequently utilized models are derived from human adrenocortical carcinoma (ACC), primarily the H295-derived cell strains and the SW13 cell line. nih.govnih.gov These cell lines exhibit distinct characteristics and sensitivities to mitotane, which can lead to conflicting data.

The H295 cell line was established from a patient with ACC and can produce various steroids, making it a valuable model for studying steroidogenesis. nih.gov However, several sub-strains, such as the more adherent H295R, have been developed, and these can display different responses to mitotane. encyclopedia.pub In contrast, the SW13 cell line, also derived from an adrenal cortex carcinoma, is generally considered to be mitotane-resistant and lacks steroidogenic potential. nih.gov The differential response between these cell lines is significant; for instance, mitotane has been shown to inhibit the proliferation of both ACC and other cancer cell lines, such as melanoma, but the effect is most pronounced in ACC cells. nih.govspandidos-publications.com

Inconsistencies in results are not only observed between different cell lines but can also arise from variations in culture conditions or genotypic variants within the same cell line from different laboratories. spandidos-publications.com The action of mitotane has been shown to be strongly influenced by the specific culture conditions, the sub-strain selected, and cell growth under different serum conditions. nih.gov This variability highlights the challenge in predicting in vivo effects based solely on in vitro data and emphasizes the need for thorough characterization and standardization of cell models. nih.govspandidos-publications.com

Table 1: Characteristics of Common Adrenocortical Carcinoma (ACC) Cell Lines in Mitotane Research

| Cell Line | Origin | Key Characteristics | Typical Mitotane Response | Reference |

| NCI-H295 | Human ACC | Pluripotent; capable of producing zone-specific steroids; poorly adherent phenotype. | Variable, sensitive to resistant depending on sub-strain and conditions. | nih.gov |

| NCI-H295R | Subclone of NCI-H295 | More adherent phenotype; widely used model for steroidogenesis and mitotane studies. | Generally considered the archetype of a mitotane-sensitive cell line. | nih.govmdpi.com |

| SW13 | Human ACC | Lacks steroidogenic potential; origin debated (primary ACC vs. metastasis). | Generally considered the archetype of a mitotane-resistant cell line. | nih.govmdpi.com |

| HAC15 | Human ACC | Exhibits dose-dependent proliferation inhibition in response to mitotane. | Sensitive, with mitotane treatment leading to increased DNA double-strand breaks. | nih.govspandidos-publications.com |

Influence of Culture Serum and Lipoprotein Concentration

As a lipophilic agent, mitotane's bioavailability and efficacy in vitro are profoundly affected by the composition of the cell culture medium, particularly the concentration of serum and lipoproteins. oup.commdpi.com Components of fetal bovine serum (FBS) or other sera, such as albumin and lipoproteins, can sequester mitotane, thereby reducing its effective concentration available to the cells. mdpi.commdpi.com

Research has demonstrated a direct interaction between mitotane and albumin, the most abundant protein in blood and culture serum. mdpi.comnih.gov This binding interaction significantly suppresses the pharmacological effect of mitotane in vitro. mdpi.com The blocking effect is so pronounced that cell lines typically considered "mitotane-resistant," like SW13, show a comparable sensitivity to "mitotane-sensitive" H295R cells when cultured in serum-free media. mdpi.com For example, in the absence of serum, the 24-hour half-maximal inhibitory concentration (IC50) for mitotane in SW13 cells was 10.83 µM, but this value increased dramatically to 121.4 µM when cultured in 10% FBS. mdpi.com

Similarly, lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL) can bind mitotane, limiting its cytotoxic action. mdpi.com Studies have shown that mitotane exerts significantly higher antiproliferative and proapoptotic effects when H295R cells are grown in a lipoprotein-free (LP-F) medium. oup.comoup.comnih.gov This suggests that the lipoprotein-free fraction of mitotane is the most biologically active form. oup.comoup.com The sequestration of mitotane by these serum components is a major confounding factor, and failure to account for it can lead to an underestimation of the compound's intrinsic potency and misinterpretation of cellular resistance mechanisms. nih.govmdpi.com

Table 2: Impact of Serum and Albumin on Mitotane IC50 (µM) in ACC Cell Lines After 24 Hours

| Cell Line | Mitotane Alone (Serum-Free) | Mitotane + 2.5% NuSerum | Mitotane + 10% FBS | Mitotane + 100 µM BSA | Reference |

| H295R | 11.7 µM | 34.6 µM | 78.9 µM | 31.9 µM | mdpi.com |

| SW13 | 10.8 µM | 73.3 µM | 121.4 µM | Not Reported | mdpi.com |

Data adapted from Lo Iacono et al. (2023). This table illustrates the dramatic increase in the concentration of mitotane required to achieve 50% cell inhibition in the presence of different serum supplements, highlighting their blocking effect.

Effects of Cell Culture Passages

The number of times a cell line has been subcultured, or its passage number, is another potential confounding factor in in vitro mitotane research. nih.govnih.gov While less documented than serum effects, continuous passaging can introduce experimental variability, making it difficult to reproduce and compare findings across studies. nih.govmdpi.com

With prolonged time in culture, cell lines can undergo genetic drift, leading to the selection of subpopulations with altered phenotypes. researchgate.net These changes can include differences in growth rate, gene expression, metabolic activity, and, critically, drug resistance. researchgate.net Therefore, a cell line at a high passage number may not accurately represent the characteristics of the original low-passage line, potentially exhibiting a different sensitivity to mitotane.

To mitigate this source of variability and enhance experimental reproducibility, it is recommended to use cell lines within a consistent and defined range of passage numbers. mdpi.com Adherence to such standardized practices is essential for ensuring that the observed effects are attributable to the compound being studied rather than to artifacts of cell culture evolution. nih.govnih.gov

Mechanisms of Resistance to Mitotane, S in Preclinical Systems

Molecular and Genetic Alterations Associated with Mitotane (B1677208) Resistance

Resistance to mitotane in preclinical systems is a multifactorial phenomenon involving a range of molecular and genetic changes. These alterations can affect various cellular processes, including drug metabolism, transport, and signaling pathways critical for cell survival and growth.

Differential Gene Expression in Pathways (e.g., Steroid Metabolism, Transport, Apoptosis, Cell Growth, Wnt Signaling)

Differential gene expression in various cellular pathways plays a crucial role in mitotane resistance. Studies using gene expression microarray analysis in resistant ACC cell lines have revealed profound alterations in pathways related to steroid metabolism and transport, apoptosis, cell growth, and Wnt signaling. nih.govresearchgate.netnih.govmdc-berlin.de

Specifically, resistant cells have shown altered expression of genes involved in steroidogenesis and cholesterol metabolism, including the downregulation of genes like SOAT1 (Sterol O-Acyltransferase 1), a known target of mitotane. researchgate.netresearchgate.net This downregulation can lead to a bypass of the primary mechanism of mitotane toxicity. researchgate.netresearchgate.net

Changes in apoptotic pathways are also evident, with resistant cells sometimes showing upregulation of genes involved in apoptosis regulation even without mitotane treatment. researchgate.net Conversely, pathways related to apoptotic cell clearance may be downregulated in resistant cells. researchgate.net

Alterations in cell growth pathways are also observed. Furthermore, the Wnt/β-catenin signaling pathway has been implicated in acquired resistance to mitotane, with studies showing upregulation of Wnt/β-catenin target genes in resistant cells. researchgate.netresearchgate.net This pathway is known to play a role in cell growth and survival. mdpi.commdpi.com

Role of Drug Efflux Transporters (e.g., ABCB1, ABCG2)

Overexpression of ATP-Binding Cassette (ABC) drug efflux transporters, particularly ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), is a well-established mechanism of multidrug resistance in cancer, and preclinical studies have linked their overexpression to mitotane resistance. mdpi.commdpi.comnih.govmdpi.comoaepublish.comfrontiersin.org These transporters actively pump various drugs, including some anticancer agents, out of cells, thereby reducing their intracellular concentration and cytotoxic effects. mdpi.commdpi.comnih.govfrontiersin.org

Preclinical studies have demonstrated that overexpression of ABCB1 is associated with reduced intracellular accumulation of mitotane and resistance to treatment. mdpi.commdpi.com Similarly, elevated expression of ABCG2 has been linked to resistance to multiple anti-cancer drugs, including mitotane. mdpi.com Inhibition or modulation of ABCG2 and ABCB1 in preclinical models has been shown to re-sensitize ACC cells to mitotane treatment. mdpi.com This highlights the significant role of these transporters in mediating mitotane efflux and contributing to resistance. mdpi.com

MicroRNA Dysregulation (e.g., miR-483-5p, miR-195, miR-503, miR-431)

Dysregulation of microRNAs (miRNAs) is another molecular mechanism implicated in mitotane resistance in preclinical settings. miRNAs are small non-coding RNA molecules that regulate gene expression, and their altered expression can impact various cellular processes, including drug response.

Several miRNAs have been identified as being dysregulated in the context of mitotane resistance in preclinical studies. For example, overexpression of miR-483-5p has been associated with worse prognosis and mitotane resistance, as it can target and downregulate pro-apoptotic genes, promoting cell survival. mdpi.comnih.govresearchgate.netresearchgate.net Conversely, downregulation of tumor suppressor miRNAs like miR-195 and miR-503 has been linked to increased cell proliferation and mitotane resistance in ACC cell lines. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com Low expression of miR-431 in preclinical ACC models has also been associated with resistance to adjuvant treatment, including mitotane. mdpi.comnih.govresearchgate.netsemanticscholar.org Restoring the expression of such downregulated tumor suppressor miRNAs in preclinical models can potentially re-sensitize cells to mitotane. semanticscholar.org

Impact of Insulin-like Growth Factor 2 (IGF2) Overexpression

Overexpression of Insulin-like Growth Factor 2 (IGF2) is frequently observed in ACC and has been linked to mitotane resistance in preclinical studies. researchgate.netresearchgate.netnih.govoncotarget.comcinj.org IGF2 is a crucial growth factor that promotes cell proliferation, inhibits apoptosis, and enhances metastatic potential, primarily by interacting with the IGF1 receptor (IGF1R) and activating downstream signaling pathways like PI3K/AKT and MAPK/ERK. researchgate.net

In preclinical models, IGF2 overexpression can contribute to mitotane resistance by promoting cell survival and counteracting the pro-apoptotic effects of the drug. researchgate.net Studies suggest that IGF2 overexpression could potentially serve as a predictive biomarker for mitotane resistance, helping to identify patients who might benefit from alternative therapeutic approaches. researchgate.netresearchgate.net Preclinical strategies to overcome IGF2-associated resistance include targeting IGF1R or inhibiting downstream pathways like PI3K/AKT/mTOR. researchgate.netresearchgate.net

Cytochrome P450 Single Nucleotide Polymorphisms (e.g., CYP2W1, CYP2B6)

Single nucleotide polymorphisms (SNPs) in cytochrome P450 (CYP) enzymes, which are involved in drug metabolism, can influence mitotane efficacy and contribute to resistance. CYP enzymes, particularly CYP2B6 and CYP3A4, are critical for mitotane metabolism. mdpi.comresearchgate.net Genetic variations in these enzymes can affect the rate of mitotane metabolism, potentially leading to sub-therapeutic drug levels and reduced cytotoxic effects. mdpi.com

Preclinical and clinical studies have investigated the impact of specific CYP SNPs on mitotane response. For example, the CYP2W16 SNP has been associated with a reduced probability of achieving target mitotane concentrations and lower response rates in patients with advanced ACC. mdpi.comendocrine-abstracts.orgnih.govnih.gov The CYP2B66 SNP, conversely, has been correlated with higher mitotane levels. mdpi.comresearchgate.netendocrine-abstracts.orgnih.govnih.gov These findings suggest that genotyping for these SNPs could potentially help predict individual responses to mitotane and inform treatment strategies in a preclinical context. endocrine-abstracts.orgnih.govnih.gov

Development and Characterization of In Vitro Resistance Models

The study of mitotane resistance in a preclinical setting heavily relies on the establishment and characterization of relevant in vitro models. Adrenocortical carcinoma cell lines, such as NCI-H295R, HAC15, SW13, and MUC-1, are commonly employed for this purpose. NCI-H295R cells are often utilized as a mitotane-sensitive model, while HAC15 and MUC-1 cell lines have demonstrated relative resistance to the drug wikipedia.orgnih.gov. SW13 cells are also noted for their resistance to mitotane wikipedia.org.

In vitro resistance models are typically generated through long-term exposure of sensitive cell lines to increasing concentrations of mitotane, often in pulsed treatment cycles wikipedia.orgwikidoc.orgnih.gov. This process allows for the selection and isolation of resistant cell populations or clonal cell lines wikipedia.orgwikidoc.orgnih.gov. Characterization of these resistant models involves assessing their sensitivity to mitotane through assays like MTT, which measure cell viability wikipedia.orgwikidoc.orgnih.gov. For instance, clonal cell lines established after pulsed treatment of HAC-15 cells with 70 µM mitotane showed a significantly higher IC50 (102.2 ± 7.3 µM) compared to control cells (39.4 ± 6.2 µM), indicating acquired resistance wikipedia.orgwikidoc.orgnih.gov.

Analysis of resistant cell lines has revealed profound alterations in various cellular pathways and characteristics compared to their sensitive counterparts. These include changes in intracellular lipid homeostasis, such as altered levels of free cholesterol and decreased steroid production wikipedia.orgwikidoc.orgnih.gov. Resistant clones have also been shown to maintain normal mitochondrial and nucleolar morphology during mitotane treatment, unlike nonresistant clones wikipedia.orgwikidoc.orgnih.gov. Gene expression profiling has identified alterations in pathways related to steroid metabolism and transport, apoptosis, cell growth, and Wnt signaling in resistant cells wikipedia.orgwikidoc.orgnih.gov. Furthermore, resistant clones often share structural and single nucleotide variants, suggesting a common cell of origin for the resistance wikipedia.orgwikidoc.orgnih.gov.

Three-dimensional (3D) cell culture models have also emerged as valuable tools for studying mitotane resistance, as they better mimic the tumor microenvironment compared to conventional monolayer cultures citeab.com. ACC cells cultured in 3D matrices have demonstrated increased resistance to mitotane-induced cell death compared to cells grown in monolayers, reflecting a more representative pharmacological response citeab.com.

Preclinical Strategies to Overcome Mitotane Resistance

Understanding the mechanisms underlying mitotane resistance in preclinical models has paved the way for exploring strategies to overcome this challenge. These strategies often involve targeting key pathways or processes identified as contributors to resistance.

Targeting Associated Signaling Pathways (e.g., IGF1R, PI3K/AKT/mTor)

Several signaling pathways have been implicated in the development of mitotane resistance in preclinical ACC models, notably the IGF1R and the downstream PI3K/AKT/mTor pathways wikipedia.orgidrblab.netnih.gov. Overexpression of IGF2, a ligand for IGF1R, has been associated with mitotane resistance wikipedia.org. Activation of the IGF1R and the PI3K/AKT pathway promotes cell survival and growth, thereby counteracting the cytotoxic effects of mitotane wikipedia.orgguidetomalariapharmacology.org.

Preclinical studies have explored the use of inhibitors targeting these pathways to restore or enhance mitotane sensitivity. Inhibitors of IGF1R have shown promise in preclinical studies by disrupting downstream signaling wikipedia.orgguidetomalariapharmacology.org. Similarly, targeting the PI3K/AKT/mTor pathway with specific inhibitors is being investigated wikipedia.orgidrblab.net. Combination therapies involving mitotane and inhibitors of IGF1R or PI3K/AKT have demonstrated synergistic effects in preclinical models, suggesting a potential strategy to improve treatment outcomes, particularly in ACC with high IGF2 expression wikipedia.org. Research also indicates that inhibiting mTORC1 alone might lead to compensatory activation of AKT, suggesting that dual inhibition of mTORC1 and IGF-1R could be a more effective approach guidetomalariapharmacology.org.

Modulation of Cholesterol Metabolism (e.g., LXRα and PCSK9 Inhibitors)

Mitotane's mechanism of action is closely linked to its effects on cholesterol metabolism and steroidogenesis in adrenal cells nih.govwikipedia.orgwikipedia.orgmrc.ac.ukvulcanchem.comidrblab.net. Mitotane disrupts cholesterol homeostasis by affecting enzymes involved in cholesterol transport and synthesis, such as Steroidogenic Acute Regulatory Protein (STAR) and Sterol O-Acyltransferase 1 (SOAT1) wikipedia.orgwikipedia.orgvulcanchem.comguidetopharmacology.org. This disruption can lead to the accumulation of free cholesterol, which contributes to cytotoxicity wikipedia.orgwikipedia.orgvulcanchem.com. However, alterations in lipid metabolism and cholesterol handling are also observed in mitotane-resistant models wikipedia.orgwikidoc.orgnih.govmrc.ac.uk.

Modulating cholesterol metabolism presents a potential strategy to overcome resistance. Targeting pathways that interact with steroidogenic factor 1 (SF-1), a key regulator of cholesterol homeostasis and steroidogenesis, such as Liver X Receptor alpha (LXRα) and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), could enhance mitotane's efficacy wikipedia.orgwikipedia.orgvulcanchem.com. LXRα is involved in regulating cholesterol efflux, and its inhibition can lead to increased intracellular free cholesterol and ER stress, effects that could be complementary to mitotane's actions wikipedia.org. PCSK9 plays a role in regulating LDL receptor degradation, affecting circulating LDL cholesterol levels wikipedia.orglabsolu.ca. Preclinical and clinical observations suggest that managing mitotane-induced hypercholesterolemia, potentially with PCSK9 inhibitors, could allow for achieving therapeutic mitotane levels and potentially reduce resistance wikipedia.orgguidetopharmacology.org. Inhibitors of SOAT1 have also been explored as potential strategies to overcome mitotane resistance wikipedia.orgwikidoc.org.

Inhibition of Efflux Transporters

Overexpression of ATP-Binding Cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein, MDR1) and ABCG2 (Breast Cancer Resistance Protein, BCRP), is a significant mechanism of multidrug resistance in cancer, including resistance to mitotane in preclinical models wikipedia.orgwikipedia.orghznu.edu.cncdutcm.edu.cn. These transporters actively pump drugs out of cells, reducing their intracellular concentration and cytotoxic effects wikipedia.orgwikipedia.orghznu.edu.cn.